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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Sofosbuvir impurity H, a known diastereoisomer of the hepatitis C drug Sofosbuvir. While

detailed experimental data for this specific impurity remains largely within proprietary domains,

this document collates available information from vendor specifications and related research on

Sofosbuvir's degradation products to offer a predictive and comparative analysis. This guide

aims to equip researchers with the foundational knowledge for the identification,

characterization, and control of this impurity during drug development and manufacturing.

Chemical Identity and Structure
Sofosbuvir impurity H is a diastereoisomer of Sofosbuvir, meaning it shares the same

molecular formula and connectivity but differs in the three-dimensional arrangement of its

atoms at one or more stereocenters.

Table 1: Chemical Identity of Sofosbuvir Impurity H

Parameter Value

Molecular Formula C₂₉H₃₃FN₃O₁₀P

Molecular Weight 633.56 g/mol
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The exact stereochemical configuration that differentiates Impurity H from Sofosbuvir is not

consistently disclosed in public literature. However, its identity as a diastereomer points to

potential variations at the chiral centers of the ribose sugar, the amino acid moiety, or the

phosphorus atom.

Spectroscopic Data Summary
Direct and complete public access to the NMR, MS, and IR spectra of a certified Sofosbuvir
Impurity H standard is limited. The following tables summarize the expected and reported data

based on available information and analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data for Sofosbuvir Impurity H

Chemical Shift (δ) ppm Multiplicity Assignment (Predicted)

Variable Variable
Aromatic Protons (Phenyl &

Benzoyl groups)

Variable Variable Uracil Protons

Variable Variable Ribose Protons

Variable Variable Alanine Protons

Variable Variable Isopropyl Protons

Variable Variable Methyl Protons

Note: The precise chemical shifts and multiplicities will differ from Sofosbuvir due to the change

in the diastereomeric configuration, leading to a unique magnetic environment for each proton.

A certificate of analysis from a commercial supplier states that the ¹H NMR spectrum is

"Consistent with structure," but does not provide the detailed spectral data[1].

Table 3: Predicted ¹³C NMR Spectral Data for Sofosbuvir Impurity H
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Chemical Shift (δ) ppm Assignment (Predicted)

Variable Aromatic Carbons

Variable Carbonyl Carbons (Uracil, Alanine, Benzoyl)

Variable Ribose Carbons

Variable Alanine Carbons

Variable Isopropyl Carbons

Variable Methyl Carbon

Note: Similar to ¹H NMR, the ¹³C chemical shifts for Impurity H are expected to be distinct from

those of Sofosbuvir.

Table 4: Mass Spectrometry Data for Sofosbuvir Impurity H

m/z Value Interpretation

634.56 [M+H]⁺ (Predicted)

Variable

Fragmentation ions corresponding to the loss of

protecting groups and cleavage of the

phosphoramidate bond.

Note: A certificate of analysis confirms the LCMS is "Consistent with structure"[1]. The

fragmentation pattern is expected to be similar to Sofosbuvir, with potential differences in the

relative abundances of fragment ions.

Table 5: Predicted FT-IR Spectral Data for Sofosbuvir Impurity H
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Wavenumber (cm⁻¹) Vibrational Mode (Predicted)

~3400-3200
N-H stretching (amide), O-H stretching (if

present)

~3100-3000 C-H stretching (aromatic)

~3000-2850 C-H stretching (aliphatic)

~1740-1680 C=O stretching (ester, amide, uracil)

~1600, ~1480 C=C stretching (aromatic)

~1250 P=O stretching

~1100 C-O stretching

Note: The IR spectrum will show characteristic peaks for the functional groups present in the

molecule. The overall fingerprint region may show subtle differences compared to Sofosbuvir.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Sofosbuvir
Impurity H are not publicly available. However, based on studies of Sofosbuvir and its

degradation products, the following general methodologies are likely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such

as DMSO-d₆ or CDCl₃.

Data Acquisition: Standard pulse sequences for ¹H, ¹³C, and potentially ³¹P and ¹⁹F NMR

would be used. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for

complete structural assignment.

Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled

with a liquid chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for

Sofosbuvir and its analogues.

Data Acquisition: Full scan mass spectra would be acquired to determine the molecular

weight. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation

patterns for structural elucidation.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The sample could be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g.,

4000-400 cm⁻¹).

Logical Relationships and Synthesis Pathway
The synthesis of Sofosbuvir involves multiple chiral centers, and Impurity H is likely formed as

a diastereomer during one of the synthetic steps where stereocontrol is not absolute. The

logical workflow for identifying and controlling this impurity is outlined below.
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Workflow for Sofosbuvir Impurity H Management

Synthesis and Isolation

Characterization and Analysis

Quality Control

Sofosbuvir Synthesis

Crude Product Mixture
(Sofosbuvir + Impurities)

Chromatographic Purification
(e.g., HPLC)

Isolated Sofosbuvir APIIsolated Impurity H

Impurity Profiling of Batches

Spectroscopic Analysis
(NMR, MS, IR) Reference Standard Development

Structural Elucidation Analytical Method Validation

Specification Setting

Routine Quality Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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